molecular formula C28H32O10 B1180768 Glaucin B CAS No. 115458-73-6

Glaucin B

Cat. No.: B1180768
CAS No.: 115458-73-6
M. Wt: 528.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Glaucin B is a bitter limonoid compound isolated from the root bark of the plant Evodia glauca. It belongs to the family of terpenoids and is known for its unique chemical structure and biological activities

Biochemical Analysis

Biochemical Properties

Glaucin B plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions is often characterized by binding to active sites or altering the conformation of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, thereby influencing cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in the conformation of the target molecules, thereby altering their activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, this compound has been shown to inhibit specific enzymes involved in the biosynthesis of certain metabolites, leading to changes in their levels within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can also influence its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glaucin B can be synthesized through several chemical reactions involving the precursor compounds found in Evodia glauca. The synthetic route typically involves the acetylation of 5-epilimonin to produce 6β-Acetoxy-5-epilimonin, which is another name for this compound . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the root bark of Evodia glauca. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Glaucin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Glaucin B has several scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Glaucin B include limonin, rutaevin, and glaucin A. These compounds share structural similarities and belong to the same family of limonoids .

Uniqueness of this compound

What sets this compound apart from similar compounds is its unique 5β-H configuration, which is uncommon among limonoids . This distinct structural feature contributes to its unique chemical and biological properties, making it a valuable compound for scientific research.

Conclusion

This compound is a fascinating compound with a wide range of applications in scientific research Its unique chemical structure and biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry

Properties

IUPAC Name

[(1R,2R,7S,10R,11S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O10/c1-13(29)35-18-19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)21(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,5)20(18)31/h7,9,11,15-16,18-19,21-22H,6,8,10,12H2,1-5H3/t15-,16-,18-,19+,21-,22+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOHGVDNDQTZGL-MDOWBRFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC3C2(COC(=O)C3)C4CCC5(C(OC(=O)C6C5(C4(C1=O)C)O6)C7=COC=C7)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@]3(COC(=O)C[C@@H]3OC2(C)C)[C@H]4CC[C@]5([C@@H](OC(=O)[C@@H]6[C@@]5([C@@]4(C1=O)C)O6)C7=COC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Glaucin B and where was it discovered?

A1: this compound is a novel bitter limonoid found in Evodia glauca []. Evodia glauca is a plant species known to contain various bioactive compounds.

Q2: Can you tell me more about the chemical structure of this compound?

A2: While the provided abstract does not contain specific details about the structure, molecular formula, or weight of this compound, the full publication would likely provide this information. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate the structure of newly discovered natural products like this compound [].

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